molecular formula C13H8Cl2N2O3 B11544733 Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-

Cat. No.: B11544733
M. Wt: 311.12 g/mol
InChI Key: HPCMVERCUQUVGJ-UHFFFAOYSA-N
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Description

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a phenol group substituted with a 2,3-dichlorophenyliminomethyl group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The nitro group may also contribute to its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenol
  • 4-Nitrophenol
  • 2,3-Dichlorobenzaldehyde

Uniqueness

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-2-1-3-11(13(10)15)16-7-8-6-9(17(19)20)4-5-12(8)18/h1-7,18H

InChI Key

HPCMVERCUQUVGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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